Product packaging for Spiro[5.5]undecane-2-carboxylic acid(Cat. No.:CAS No. 1147732-99-7)

Spiro[5.5]undecane-2-carboxylic acid

Cat. No.: B2884234
CAS No.: 1147732-99-7
M. Wt: 196.29
InChI Key: WVQMXZJDJKIJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems, which are characterized by two rings connected through a single, shared carbon atom, hold a distinct and important place in organic chemistry. This shared sp³-hybridized carbon atom orients the two rings in perpendicular planes, creating a rigid, three-dimensional structure. This inherent non-planarity is a highly desirable feature in medicinal chemistry and materials science.

In the context of drug discovery, moving from flat, aromatic structures to more complex 3D shapes can lead to significant improvements in a molecule's physicochemical properties. The introduction of a spirocyclic core can enhance solubility, metabolic stability, and binding affinity for biological targets. The rigid conformation of spirocycles can lock a molecule into a specific orientation, which can lead to improved efficacy and selectivity for its intended target. The spiro[5.5]undecane framework is found in various natural products, including some alkaloids and terpenoids, further highlighting its biological relevance. banglajol.info

Structural Characteristics of Spiro[5.5]undecane-2-carboxylic acid and its Chemical Significance

This compound is a derivative of the parent spiro compound, spiro[5.5]undecane. Its structure consists of two cyclohexane (B81311) rings fused at a central carbon atom, with a carboxylic acid group attached to the second carbon atom of one of the rings. This combination of a rigid, saturated bicyclic system and a reactive carboxylic acid functional group makes it a potentially valuable building block in organic synthesis. The carboxylic acid moiety can be converted into a wide range of other functional groups, such as esters, amides, or alcohols, allowing for the synthesis of more complex molecules.

While specific experimental data for the 2-carboxylic acid isomer is not widely documented in public chemical databases, extensive information is available for the closely related and well-characterized isomer, Spiro[5.5]undecane-3-carboxylic acid. The properties of this isomer provide a valuable reference point for understanding the general characteristics of this class of compounds.

Physicochemical Properties of Spiro[5.5]undecane-3-carboxylic acid (CAS: 18244-47-8)
PropertyValueSource
Molecular FormulaC₁₂H₂₀O₂ nist.gov
Molecular Weight196.29 g/mol nist.govguidechem.com
Boiling Point (at 760 mmHg)326.2°C guidechem.com
Density1.06 g/cm³ guidechem.com
Flash Point154.2°C guidechem.com
logP (Predicted)3.85 guidechem.com

Overview of Academic Research Trajectories for this compound

Academic research involving the spiro[5.5]undecane skeleton has predominantly focused on the synthesis and biological evaluation of more complex, substituted derivatives rather than the simple this compound. The core structure serves as a versatile scaffold for building molecules with potential therapeutic applications.

Key research trajectories in this area include:

Synthesis of Substituted Derivatives: A primary focus of research has been the development of efficient methods for synthesizing substituted spiro[5.5]undecane systems. Methodologies often involve reactions like the Michael addition, where cyclic ketones react with dienones, frequently catalyzed by Lewis acids, to construct the spirocyclic core. banglajol.inforesearchgate.net Microwave-assisted organic synthesis has also been employed to improve reaction times and yields for creating these complex structures. dergipark.org.tr

Biocatalytic Methods: To achieve stereoselectivity, which is crucial for biological activity, researchers have explored enzymatic approaches. For instance, D-aminoacylase has been used to catalyze double Michael additions to produce (hetero)spiro[5.5]undecane derivatives with high stereoselectivity. researchgate.net

Investigation of Biological Activity: Once synthesized, these spiro[5.5]undecane derivatives are often screened for various biological activities. Studies have shown that compounds incorporating this framework can exhibit potent anticancer properties. dergipark.org.tr For example, a novel synthesized 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione demonstrated significant anticancer activity against a liver adenocarcinoma cell line. dergipark.org.tr Other derivatives have been investigated for antimicrobial and antitumor activities. dergipark.org.tr The structural rigidity and defined stereochemistry of the spiro[5.5]undecane unit are considered key contributors to its utility as a pharmacophore.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B2884234 Spiro[5.5]undecane-2-carboxylic acid CAS No. 1147732-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11(14)10-5-4-8-12(9-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMXZJDJKIJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Spiro 5.5 Undecane 2 Carboxylic Acid and Its Derivatives

General Synthetic Routes to Spiro[5.5]undecane Carboxylic Acids

The construction of the spiro[5.5]undecane core is the pivotal step in the synthesis of its carboxylic acid derivatives. These strategies often focus on forming one of the six-membered rings onto a pre-existing carbocycle.

Cyclization reactions are fundamental to the formation of the spiro[5.5]undecane skeleton. A variety of approaches have been employed, utilizing different catalysts and reaction conditions to induce ring closure.

Dearomatizative Cyclization : A novel method for constructing the spiro[5.5]undecane framework involves a sequence of ZnMe₂-promoted alkynylation of salicylaldehyde (B1680747) followed by a dearomative cyclization mediated by formic acid. This strategy effectively creates an all-carbon quaternary spirocenter and has been applied to the synthesis of natural product cores. rsc.org

Acid-Catalyzed Cyclization : The acid-catalyzed cyclization of appropriate dihydroxy ketone precursors can yield spiro[5.5]undecane systems. The stereochemical outcome of these reactions can be influenced by factors such as anomeric and steric effects. researchgate.net

Aldol (B89426) Condensation : Base-catalyzed aldol condensation is a key strategy for synthesizing the spiro[5.5]undecane core found in the chamigrene family of sesquiterpenes. rsc.org

Lewis Acid-Mediated Spiroannelation : Lewis acids can promote spiroannelation reactions. For instance, treating a functionalized cyclohexene (B86901) derivative with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can afford spiro[5.5]undecanes, with the stereoselectivity being influenced by the choice of solvent. researchgate.netbanglajol.info

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings of various sizes, including the carbocycles of the spiro[5.5]undecane system. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene precursor, catalyzed by metal complexes, most commonly those based on ruthenium. wikipedia.orgorganic-chemistry.org

The general approach involves preparing a suitable diallylated starting material, such as a dialkylated 1,3-diketone or a substrate with an active methylene (B1212753) group. arkat-usa.org The subsequent RCM reaction, often employing a Grubbs catalyst, facilitates the formation of the spirocyclic system, yielding a product with a double bond that can be used for further synthetic modifications. arkat-usa.orgorganic-chemistry.org The primary byproduct of this reaction using terminal alkenes is volatile ethylene (B1197577), which helps to drive the reaction to completion. wikipedia.org This methodology is valued for its mild reaction conditions and tolerance of various functional groups. arkat-usa.orgorganic-chemistry.org

Table 1: Examples of RCM in Spirocycle Synthesis
Starting MaterialCatalystProduct TypeReference
Diallylated 1,3-diketonesGrubbs Catalyst (1st or 2nd Gen)Spirocyclic diones arkat-usa.org
Diallylated active methylene compoundsRuthenium-based catalystsFunctionalized spirocycles arkat-usa.orgorganic-chemistry.org
Diene precursors for natural productsRuthenium indenylidene complexComplex polycyclic spiro systems wikipedia.orgrsc.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for forming six-membered rings with excellent stereochemical control. masterorganicchemistry.comresearchgate.net This reaction has been instrumental in the total synthesis of numerous natural products and is well-suited for constructing the spiro[5.5]undecane framework. rsc.orgrsc.org

In this context, the reaction can be designed to be either intermolecular or intramolecular. Catalytic enantioselective versions of the Diels-Alder reaction, for example, using a strongly acidic and confined imidodiphosphorimidate (IDPi) catalyst, have been developed to synthesize spiro[5.5]undecane skeletons with high stereoselectivity. rsc.org These methods are particularly valuable in synthesizing biologically active sesquiterpenoids that contain this core structure. rsc.org

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used carbon-carbon bond-forming reaction. srce.hr This reaction is particularly effective for the synthesis of spiro[5.5]undecane derivatives through a cascade or domino sequence, often involving a double Michael addition. researchgate.netresearchgate.netdergipark.org.tr

A common strategy involves the one-pot reaction between a cyclic 1,3-dione, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a trans,trans-diarylideneacetone. banglajol.info This [5+1] double Michael addition, often catalyzed by Lewis acids or bases like diethylamine, proceeds through the initial formation of a 1:1 adduct, which then undergoes an intramolecular cyclization to form the second six-membered ring, yielding substituted spiro[5.5]undecane-1,5,9-triones. banglajol.inforesearchgate.net The efficiency of these reactions can be significantly enhanced by using microwave irradiation, which can reduce reaction times from hours to minutes and improve yields. dergipark.org.trresearchgate.net

Table 2: Michael Addition Reactions for Spiro[5.5]undecane Synthesis
Michael DonorMichael AcceptorCatalyst/ConditionsProductReference
Dimedonetrans,trans-DiarylideneacetonesLewis Acids (e.g., BF₃·OEt₂, AlCl₃)3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones banglajol.info
N,N-Dimethylbarbituric acidDiaryldivinylketonesDiethylamine2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones researchgate.net
Cyclohexane-1,3-dione(1E,4E)-1,5-diphenylpenta-1,4-dien-3-oneD-aminoacylase (biocatalyst)cis-Spiro[5.5]undecane derivatives researchgate.net
Dimedone(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-oneTriethylamine, Microwave (200W, 40°C)7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione dergipark.org.tr

Decarboxylation reactions, which involve the removal of a carboxyl group, can be a key step in the synthesis of carboxylic acids. organic-chemistry.org While direct studies on the decarboxylative synthesis of spiro[5.5]undecane-2-carboxylic acid are not extensively detailed in the provided literature, established methods like the Krapcho decarboxylation are highly applicable. organic-chemistry.org

This approach would typically involve the synthesis of a precursor molecule, such as a spiro[5.5]undecane framework substituted with a malonic ester group at the 2-position (i.e., a diester). The Krapcho reaction, which is effective for the decarboxylation of malonic esters, is usually conducted in a polar aprotic solvent like DMSO with a salt, such as lithium chloride, and water, often under microwave conditions. organic-chemistry.org This process would selectively remove one of the ester groups via hydrolysis and decarboxylation, yielding the desired monosubstituted carboxylic acid, this compound.

Stereoselective and Asymmetric Synthesis of this compound Analogs

The creation of specific stereoisomers is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. The synthesis of spiro[5.5]undecane derivatives presents a significant stereochemical challenge due to the presence of the quaternary spirocenter. rsc.org

Several strategies have been developed to control the stereochemistry during the synthesis of these spirocycles:

Lewis Acid-Mediated Stereoselective Spiroannelation : The use of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can induce stereoselective spiroannelation. In one study, the choice of solvent was shown to dramatically influence the stereochemical outcome, with CH₃CN favoring one diastereomer and THF favoring the other. researchgate.net

Biocatalytic Michael Additions : Enzymes can serve as highly effective and stereoselective catalysts. A novel protocol using D-aminoacylase (DA) to catalyze a [5+1] double Michael addition was developed for the synthesis of spiro[5.5]undecane derivatives. Notably, this biocatalytic method produced almost exclusively the cis isomers of the products. researchgate.net

Asymmetric Diels-Alder Reactions : As mentioned previously, chiral catalysts can be employed in Diels-Alder reactions to achieve high enantioselectivity in the formation of the spiro[5.5]undecane core. rsc.orgacs.org This approach is powerful for establishing multiple stereocenters in a single step.

These stereoselective methods are vital for accessing enantiomerically pure spiro[5.5]undecane carboxylic acid analogs for further investigation and application. rsc.org

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a powerful tool for asymmetric synthesis. In the context of spiro[5.5]undecane synthesis, an auxiliary can be attached to a precursor molecule to direct the formation of a new stereocenter during the spirocyclization step.

The general principle involves attaching the chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a carboxylic acid precursor, forming a chiral amide. wikipedia.org The bulky auxiliary then sterically shields one face of a reactive intermediate, for instance, an enolate. This forces an incoming reactant, such as an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction, to approach from the less hindered face. This process establishes a specific stereochemistry in the acyclic precursor, which is then carried through into the final spirocyclic product upon cyclization. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical Reaction MediatedMechanism of Stereocontrol
Evans OxazolidinonesAlkylation, Aldol ReactionsForms a chiral enolate; the auxiliary's substituent blocks one face, directing electrophiles to the opposite side.
PseudoephedrineAlkylationForms a chiral amide; the α-proton is deprotonated to form an enolate, and the subsequent addition of an electrophile occurs syn to the methyl group and anti to the hydroxyl group. wikipedia.org
CamphorsultamDiels-Alder, Aldol ReactionsProvides high stereodirection due to its rigid bicyclic structure, effectively shielding one face of the reactive species.

Biocatalytic Approaches for Stereoselective Spiro[5.5]undecane Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes can catalyze complex reactions with high levels of stereocontrol under mild conditions.

A notable biocatalytic method for the synthesis of spiro[5.5]undecane derivatives involves a D-aminoacylase (DA)-catalyzed [5+1] double Michael addition. researchgate.net This enzymatic protocol has been successfully employed to produce (hetero)spiro[5.5]undecane derivatives in moderate yields. A key feature of this methodology is its high stereoselectivity; in all reported cases, almost exclusively the cis isomers were formed, as confirmed by NMR spectroscopy. researchgate.net This represents the first instance of a hydrolase-catalyzed double Michael addition in an organic solvent. researchgate.net

Table 2: Biocatalytic Synthesis of Spiro[5.5]undecane Derivatives

EnzymeReaction TypeReactants ExampleKey Outcome
D-aminoacylase (DA)[5+1] Double Michael AdditionCyclohexane-1,3-dione and (1E,4E)-1,5-diphenylpenta-1,4-dien-3-oneYields (hetero)spiro[5.5]undecane derivatives; highly stereoselective, producing almost exclusively cis isomers. researchgate.net

Diastereoselective Control in Spiro[5.5]undecane Ring Systems

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For spiro[5.5]undecane systems, this is critical for defining the spatial relationship between substituents on the two rings.

Several strategies have been developed to achieve diastereoselective control:

Intramolecular Nucleophilic Addition : One approach involves the cyclization of bicyclic N-acyliminium ions. In these reactions, an unsaturated carbon-carbon bond acts as an intramolecular nucleophile. The approach of this nucleophile is directed by existing stereocenters or bulky groups on the precursor, leading to a highly controlled formation of the spirocyclic system. For instance, the nucleophilic moiety can approach anti to a bulky oxazolidinone ring, ensuring the creation of the quaternary spiro center with a specific, predictable stereochemistry. semanticscholar.org

Conjugate Addition Cascades : A tandem conjugate addition/dipolar cycloaddition cascade has been used to construct azaspiro[5.5]undecane ring systems. acs.org In a subsequent step, the diastereoselectivity of the final ring system was controlled during a stereoselective conjugate addition of an organocuprate. The stereochemical outcome is governed by the A(1,3)-strain present in a planar vinylogous amide intermediate, which favors an axial attack by the nucleophile. acs.orgfigshare.com

Lewis Acid-Promoted Spiroannulation : Lewis acids can promote the spiroannulation of certain precursors, such as bis-acetals, to stereoselectively form spiro[5.5]undecane systems. banglajol.info Another Lewis acid-mediated approach involves a Michael reaction between dimedone and a diarylideneacetone, which proceeds through a 1:1 adduct that subsequently cyclizes to form the spiro core. banglajol.info

Enantioselective Methodologies for Spiro[5.5]undecane Derivatives

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is of paramount importance in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities.

Approaches to enantiomerically pure spiro[5.5]undecanes include:

Chiral Pool Synthesis : This strategy utilizes readily available enantiopure starting materials from nature. For example, an enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, a core component of histrionicotoxin (B1235042) alkaloids, has been achieved starting from D(+)-glucose. crossref.org

Catalytic Asymmetric Reactions : Modern synthetic chemistry increasingly relies on catalytic methods to generate enantiopure compounds. Asymmetric spirocyclizing Diels–Alder reactions, for instance, have been used in the stereoselective total syntheses of natural products containing the spiro[5.5]undecane core, such as α-chamigrene. acs.org These reactions use a chiral catalyst to control the facial selectivity of the cycloaddition, leading to a product with high enantiomeric excess.

Functional Group Transformations and Derivatization Strategies

Once the spiro[5.5]undecane core is synthesized, further chemical modifications are often necessary. These transformations can alter the molecule's properties or prepare it for conjugation to other molecules.

Carboxylic Acid Functionalization (e.g., esterification, amide formation)

The carboxylic acid group of this compound is a versatile handle for derivatization.

Esterification : The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and it is typically driven toward the product by using the alcohol as the solvent (a large excess) or by removing the water that is formed. masterorganicchemistry.com

Amide Formation : Amides are generally formed by reacting the carboxylic acid with an amine. Because direct reaction requires high temperatures, the carboxylic acid is usually activated first. khanacademy.org This can be achieved by converting it to a more reactive derivative, like an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine. rsc.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine by activating the carboxyl group in situ. youtube.com

Table 3: General Schemes for Carboxylic Acid Functionalization

TransformationGeneral ReactionTypical Reagents
EsterificationR-COOH + R'-OH ⇌ R-COOR' + H₂OAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)
Amide FormationR-COOH + R'₂NH → R-CONR'₂ + H₂OAmine (R'₂NH), Coupling Agent (e.g., DCC) or prior conversion to acyl chloride (SOCl₂)

Introduction of Heteroatoms into the Spiro[5.5]undecane Core

Replacing one or more carbon atoms of the spiro[5.5]undecane framework with heteroatoms (e.g., nitrogen, oxygen, sulfur) creates heterocyclic analogues with distinct chemical and biological properties. rsc.org

Nitrogen (Azaspirocycles) : Several methods exist for creating nitrogen-containing spirocycles. Robinson annelation using heterocyclic aldehydes like 1-methyl-4-piperidine carboxaldehyde can produce 3-azaspiro[5.5]undecane systems. semanticscholar.org Asymmetric syntheses of 1,8-diazaspiro[5.5]undecane derivatives have also been reported. acs.org Furthermore, complex azaspiro[5.5]undecanes, which are the core of histrionicotoxin alkaloids, have been synthesized through stereocontrolled routes involving conjugate additions and dipolar cycloadditions. acs.orgfigshare.com

Oxygen (Oxaspirocycles) : The synthesis of 1,7-dioxaspiro[5.5]undecanes can be achieved through the acid-catalyzed cyclization of suitable dihydroxy ketone precursors. cdnsciencepub.com The stereochemical outcome of these reactions is influenced by stereoelectronic factors like the anomeric effect. cdnsciencepub.com

Sulfur (Thiaspirocycles) : Sulfur-containing spirocycles have been prepared via Robinson annelation of starting materials like 2H-tetrahydrothiopyran-4-carboxaldehyde, which, after hydrogenation, yields a 3-thiaspiro[5.5]undecan-9-one. semanticscholar.org

Mixed Heterocycles : Spiro[5.5]undecane derivatives incorporating rings with multiple heteroatoms, such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane (B1222684), have also been synthesized and their complex stereochemistry investigated. researchgate.net

Table 4: Examples of Heteroatom Introduction in Spiro[5.5]undecane Systems

Heteroatom(s)Resulting Structure TypeSynthetic Method Example
NitrogenAzaspiro[5.5]undecaneConjugate addition/dipolar cycloaddition cascade. acs.orgfigshare.com
Oxygen1,7-Dioxaspiro[5.5]undecaneAcid-catalyzed cyclization of a dihydroxy ketone. cdnsciencepub.com
Sulfur3-Thiaspiro[5.5]undecaneRobinson annelation followed by hydrogenation. semanticscholar.org
Oxygen/SulfurSpiro[5.5]undecanes with 1,3-oxathiane ringsCondensation reactions to form the heterocyclic ring. researchgate.net

Reaction Mechanisms and Mechanistic Investigations

Cyclization Mechanisms in Spiro[5.5]undecane Formation

The construction of the spiro[5.5]undecane system is predominantly achieved through cyclization reactions that form the quaternary spirocenter. Several distinct mechanistic pathways have been elucidated for this purpose.

Michael Addition-Cyclization Cascade: A common and efficient method involves a one-pot Michael reaction followed by an intramolecular cyclization. banglajol.inforesearchgate.net In a typical example, a cyclic 1,3-dicarbonyl compound like dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with a trans,trans-diarylideneacetone in the presence of a catalyst. The mechanism proceeds via the initial formation of a Michael 1:1 adduct, which then undergoes a subsequent intramolecular cyclization to form the second six-membered ring, thus completing the spiro[5.5]undecane framework. banglajol.info

Alkynylation/Dearomatizative Cyclization: A novel approach to the spiro[5.5]undecane framework involves a zinc-promoted alkynylation of salicylaldehyde (B1680747), followed by a formic acid-mediated dearomatizative cyclization. This strategy is effective for constructing an all-carbon quaternary spirocenter and has been applied to the rapid synthesis of natural product cores. rsc.org

Cationic π-Cyclization: The formation of spiro[5.5]undecanes can also be achieved through cationic π-cyclization. This process involves the generation of a carbocation that is strategically positioned to be attacked by a π-bond (typically from an alkene or alkyne), leading to the formation of the spirocyclic ring system. The stereoselectivity of this type of cyclization has been a subject of detailed study. documentsdelivered.com

Acid-Catalyzed Cyclization of Acyclic Precursors: Dihydroxy ketone precursors can undergo acid-catalyzed cyclization to yield spiro systems. researchgate.net The configuration and conformation of the resulting isomeric spiro compounds are determined by a combination of steric interactions and stereoelectronic factors, such as the anomeric and exo-anomeric effects. researchgate.net

Autocatalytic Processes in Spiro[5.5]undecane Synthesis

Autocatalysis, a process where a reaction product acts as a catalyst for its own formation, can lead to significant reaction acceleration and is a topic of interest in systems chemistry. boku.ac.at A notable example has been discovered in the synthesis of polyfunctionalized spiro[5.5]undecanes.

A domino autocatalytic reaction of imines with Meldrum's acid has been shown to produce complex spiro[5.5]undecane-1,5,9-trione derivatives with high diastereoselectivity. nih.gov The mechanism is remarkable as it involves the formation of up to six new chemical bonds. A key finding from this investigation was the identification of acetohydrazide, a by-product of the reaction, as a novel autocatalyst. The acetohydrazide generated during the reaction catalyzes subsequent cycles of the domino sequence, leading to an accelerated formation of the spirocyclic product. nih.gov

Stereochemical Control Mechanisms in Spiro[5.5]undecane Reactions

Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like spiro[5.5]undecanes. Their unique structure, featuring a quaternary spiro atom connecting two rings, gives rise to potential stereoisomerism. Several strategies have been developed to control the stereochemical outcome of reactions forming this framework.

Biocatalysis: Enzymatic methods have emerged as powerful tools for stereoselective synthesis. A novel protocol using d-aminoacylase as a catalyst for a [5+1] double Michael addition was developed to synthesize spiro[5.5]undecane derivatives. A significant feature of this biocatalytic methodology is its high diastereoselectivity, yielding almost exclusively the cis isomers. researchgate.net

Chiral Catalysts: The use of chiral, non-racemic catalysts is a classic strategy for achieving enantioselectivity. For instance, in the double Michael reaction between 1,3-cyclohexanedione (B196179) and 1,5-disubstituted pentadien-3-ones, the use of the chiral alkaloid (-)-quinine as a catalyst resulted in the formation of optically active trans-spiranes. researchgate.net

Substrate and Reagent Control: Stereoselectivity can also be influenced by the structure of the starting materials and the choice of reagents and solvents. In Lewis acid-mediated spiroannelation reactions, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) or tetrahydrofuran (B95107) was found to significantly alter the stereoselectivity, favoring the formation of different diastereomers. researchgate.net Furthermore, the stereochemical outcome of cationic π-cyclizations is also an area of active investigation. documentsdelivered.com The final configuration and conformation of products from acid cyclizations are influenced by stereoelectronic effects, including anomeric and exo-anomeric effects, which can be rationalized through detailed conformational analysis. researchgate.net

Role of Catalysts and Reagents in Spiro[5.5]undecane Transformations

Catalysts and reagents play a pivotal role in directing the course and efficiency of reactions that form and modify spiro[5.5]undecanes. They can influence reaction rates, yields, and, critically, stereoselectivity.

Lewis Acids: Lewis acid catalysts are frequently employed in the synthesis of spiro[5.5]undecanes via Michael addition-cyclization cascades. banglajol.inforesearchgate.net They activate the reactants, for example, by coordinating to a carbonyl group, thereby facilitating the initial Michael addition step. This approach provides an efficient one-pot route to substituted spiro compounds. banglajol.info

Organometallic Reagents: Specific organometallic reagents are used to mediate key bond-forming steps. For instance, dimethylzinc (B1204448) (ZnMe₂) has been used to promote the alkynylation of salicylaldehyde in a multi-step synthesis of the spiro[5.5]undecane core. rsc.org

Biocatalysts (Enzymes): As mentioned previously, enzymes like d-aminoacylase can catalyze specific reactions with high stereoselectivity. researchgate.net This represents an environmentally friendly approach to synthesizing chiral spiro compounds under mild reaction conditions. researchgate.netresearchgate.net

Autocatalysts: In certain domino reactions, a by-product can serve as an autocatalyst. The generation of acetohydrazide from the reaction of imines with Meldrum's acid accelerates the formation of spiro[5.5]undecane derivatives, showcasing a complex and efficient reaction network. nih.gov

The table below summarizes the roles of various catalysts and reagents in the synthesis of the spiro[5.5]undecane framework.

Catalyst/ReagentReaction TypeRole/Mechanism of Action
Lewis Acids Michael Addition-CyclizationPromotes the initial 1,4-addition by activating the enone system. banglajol.inforesearchgate.net
Dimethylzinc (ZnMe₂) AlkynylationPromotes the addition of an alkyne to an aldehyde. rsc.org
Formic Acid (HCO₂H) Dearomatizative CyclizationMediates the cyclization step that forms the spirocenter. rsc.org
d-Aminoacylase [5+1] Double Michael AdditionBiocatalyst providing high diastereoselectivity for cis isomers. researchgate.net
(-)-Quinine Double Michael AdditionChiral organocatalyst inducing enantioselectivity for trans isomers. researchgate.net
Acetohydrazide Domino ReactionActs as an autocatalyst, accelerating its own formation and that of the main spirocyclic product. nih.gov
p-Toluenesulfonic acid CyclizationAcid catalyst used to form a spirocyclic lactone from a hydroxy acid precursor. nih.gov
Palladium on Carbon HydrogenationHeterogeneous catalyst for the reduction of double bonds within the spirocyclic framework. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Spiro[5.5]undecane-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the methylene (B1212753) and methine protons of the two cyclohexane (B81311) rings. The proton on the carbon bearing the carboxylic acid (C2-H) would be deshielded and is anticipated to appear as a multiplet in the 2.2-2.6 ppm range. The most downfield signal would be the acidic proton of the carboxylic acid group, which is typically a broad singlet appearing between 10-13 ppm. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms. The spiro carbon (C6) is a quaternary carbon and would appear as a singlet with a characteristic chemical shift around 30-40 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded carbon and would be found in the 175-185 ppm region. The carbon to which the carboxylic acid is attached (C2) would be expected around 40-50 ppm. The remaining methylene carbons of the cyclohexane rings would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0 (broad s)175 - 185
C2-H2.2 - 2.6 (m)40 - 50
C6 (Spiro)-30 - 40
Cyclohexane CH₂1.0 - 2.0 (m)20 - 40

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction would be the definitive method to determine its absolute stereochemistry.

The analysis would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. It is expected that both six-membered rings of the spiro[5.5]undecane system would adopt a chair conformation to minimize steric strain. The carboxylic acid group at the C2 position could be oriented in either an axial or equatorial position, with the equatorial orientation being thermodynamically more favorable in most cases to reduce 1,3-diaxial interactions.

Furthermore, the crystal packing would likely be influenced by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers.

Exemplary Crystallographic Data for a Spiro[5.5]undecane Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Ring ConformationChair-Chair

Note: The data in this table is for illustrative purposes for a generic spiro[5.5]undecane system and does not represent experimental data for this compound.

Mass Spectrometry (MS) Applications in Spiro[5.5]undecane Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₀O₂), the molecular weight is 196.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. A prominent fragmentation pattern for carboxylic acids is the loss of the carboxyl group, which would lead to a peak at m/z 151 ([M-COOH]⁺). Another common fragmentation is the loss of a water molecule, resulting in a peak at m/z 178 ([M-H₂O]⁺). The fragmentation of the spirocyclic alkane framework would produce a series of peaks corresponding to the loss of ethylene (B1197577) and other small hydrocarbon fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula.

Expected Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
196[M]⁺
178[M - H₂O]⁺
151[M - COOH]⁺
123[M - COOH - C₂H₄]⁺

Other Spectroscopic Techniques (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by the absorptions of the carboxylic acid group.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration would appear around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be visible in the fingerprint region of the spectrum. The C-H stretching vibrations of the spiroalkane framework would be observed just below 3000 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C-H (sp³)2850 - 2960
C=O (Carboxylic Acid)1700 - 1725 (strong)
C-O1210 - 1320
O-H (bend)920 - 960

Computational Chemistry and Theoretical Studies of Spiro 5.5 Undecane 2 Carboxylic Acid

Molecular Modeling and Conformation Analysis

The conformational landscape of Spiro[5.5]undecane-2-carboxylic acid is primarily dictated by the chair-like conformations of its two cyclohexane (B81311) rings. The spiro fusion introduces significant conformational constraints, limiting the flexibility of the molecule compared to non-spirocyclic analogues. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are pivotal in exploring the accessible conformations and their relative energies.

The carboxylic acid substituent at the 2-position can exist in either an axial or equatorial orientation. These two primary conformations, the cis (axial) and trans (equatorial) isomers relative to a reference point on the other ring, will exhibit different steric and electronic properties.

Key Conformational Features:

Chair Conformations: Both six-membered rings of the spiro[5.5]undecane core predominantly adopt chair conformations to minimize angular and torsional strain.

Axial vs. Equatorial Substitution: The carboxylic acid group can occupy either an axial or equatorial position on the cyclohexane ring. The equatorial conformation is generally expected to be more stable due to reduced steric hindrance.

Ring Inversion: While ring inversion is possible for cyclohexane, the spirocyclic nature of this compound may present a higher energy barrier for such conformational changes.

Molecular mechanics calculations can provide estimations of the steric energy associated with different conformers. These calculations help in identifying the most stable, low-energy conformations.

Table 1: Calculated Steric Energies for Conformers of this compound

Conformer Carboxylic Acid Orientation Calculated Steric Energy (kcal/mol) Relative Population at 298 K (%)
1 Equatorial 15.2 95.8

Note: The data in this table is illustrative and based on typical energy differences observed in substituted cyclohexanes. Actual values would require specific force field calculations.

Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, exploring the conformational space and the transitions between different energy minima.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its reactivity, stability, and spectroscopic properties.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: DFT Calculated Electronic Properties of this compound (Equatorial Conformer)

Property Value (eV) Description
HOMO Energy -6.85 Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy -0.21 Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap 6.64 Indicator of chemical reactivity and stability.

Note: These values are hypothetical and representative of what might be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G).*

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. The MEP map for this compound would highlight the electron-rich region around the carboxylic acid group, indicating its potential for hydrogen bonding and interactions with electrophiles.

Prediction of Stereoselectivity and Reaction Pathways via Computational Methods

The chiral nature of many spiro[5.5]undecane derivatives makes them attractive targets in stereoselective synthesis. Computational methods can be employed to predict the stereochemical outcome of reactions involving this compound.

For instance, in a reaction where a nucleophile attacks the carbonyl carbon of the carboxylic acid (or a derivative thereof), the two faces of the carbonyl group are diastereotopic. The incoming nucleophile can approach from either the re or si face, leading to two different stereoisomeric products.

By modeling the transition states for both possible attack trajectories, computational chemistry can predict which pathway has a lower activation energy and is therefore more likely to occur. This allows for the rationalization and prediction of the observed stereoselectivity.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to a Derivative of this compound

Attack Trajectory Transition State Energy (kcal/mol) Predicted Major Product
re face attack 22.5 Diastereomer A

Note: This data is illustrative. The actual energy values and predicted outcome would depend on the specific reactants and reaction conditions.

These computational insights are invaluable for designing synthetic routes that favor the formation of a desired stereoisomer, which is often crucial for the biological activity of a molecule.

Ligand Design and Optimization using Computational Approaches

The rigid spiro[5.5]undecane scaffold is an attractive framework for the design of ligands that can bind to biological targets such as proteins and enzymes. The defined three-dimensional structure of the scaffold allows for the precise positioning of functional groups to interact with a binding site.

Computational approaches like molecular docking and pharmacophore modeling can be used to design and optimize derivatives of this compound as potential drug candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking various derivatives of this compound into a protein's active site, researchers can identify which modifications are likely to improve binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to search for or design new molecules, including those based on the spiro[5.5]undecane scaffold, that fit the pharmacophoric requirements.

The carboxylic acid group of the parent molecule can serve as a key interaction point (e.g., through hydrogen bonding or ionic interactions) or as a handle for further chemical modification to introduce other desired functionalities.

Structure Activity Relationship Sar and Mechanistic Design Principles in Spiro 5.5 Undecane Chemistry

Influence of Spiro[5.5]undecane Core Rigidity on Molecular Interactions

The spiro[5.5]undecane core is a unique structural motif characterized by two cyclohexane (B81311) rings sharing a single carbon atom, the spirocenter. This arrangement imparts significant rigidity and a well-defined three-dimensional geometry to the molecule. Unlike more flexible aliphatic or aromatic systems, the spirocyclic framework has a constrained conformation, which significantly influences its interaction with biological macromolecules. researchgate.netmdpi.com

The inherent rigidity of spirocyclic scaffolds is advantageous in drug design and molecular recognition. It helps to minimize the conformational entropy penalty that occurs when a flexible molecule binds to a target protein. researchgate.net By pre-organizing the molecule into a bioactive conformation, the spiro[5.5]undecane core can lead to enhanced binding affinity and selectivity. The fixed spatial arrangement of substituents on the rings allows for precise positioning of functional groups to interact with specific pockets or residues on a biological target. mdpi.com

For instance, studies on a 1,5-oxaza spiroquinone containing a spiro[5.5]undeca ring system highlighted its unique spatial arrangement, with the angles between its three planar regions being significantly different from typical kinase inhibitors. nih.gov This rigid conformation is believed to contribute to its specific biological activity. nih.gov The two six-membered rings in spiro[5.5]undecane derivatives typically adopt stable chair conformations, further defining the spatial orientation of attached functional groups. researchgate.net This structural rigidity is a key principle in designing molecules for specific biological targets, as it provides a stable and predictable framework.

Role of the Carboxylic Acid Moiety in Molecular Recognition and Chemical Function

The carboxylic acid group is a common and vital functional group in both synthetic and biological chemistry, playing a crucial role in molecular recognition. ijacskros.com In the context of Spiro[5.5]undecane-2-carboxylic acid, this moiety is pivotal for its chemical function and interactions with biological systems. Carboxylic acids can act as both hydrogen bond donors (via the hydroxyl proton) and acceptors (via the carbonyl and hydroxyl oxygens), enabling them to form strong and directional interactions with biological targets like proteins and enzymes. ijacskros.comresearchgate.net

The importance of the carboxylic acid function is well-documented for various bioactive molecules. For example, in certain spiro-β-lactam compounds, a free carboxylic acid was found to be a critical structural feature for potent activity against HIV-1. miguelprudencio.com Similarly, the anticonvulsant activity of certain spiro compounds, developed as analogues of valproic acid, was attributed directly to the carboxylic acid function. nih.gov In some drug designs, molecules are administered as ester prodrugs, which are later metabolized in the body to the active carboxylic acid form, as seen with the ACE inhibitor spirapril. nih.gov

The carboxylic acid group can be deprotonated under physiological conditions to form a carboxylate anion. This negative charge allows for strong electrostatic interactions or salt bridges with positively charged residues, such as arginine or lysine, in a protein's binding site. These interactions are fundamental to the molecular recognition process, anchoring the molecule in the correct orientation for its biological effect. researchgate.net Therefore, the carboxylic acid moiety on the spiro[5.5]undecane scaffold is a key determinant of its potential biological activity, mediating specific and high-affinity binding to target macromolecules.

Impact of Substituent Modifications on Chemical Reactivity and Binding Affinities

The modification of the spiro[5.5]undecane scaffold with various substituents is a key strategy for modulating chemical reactivity and optimizing binding affinities for specific targets. Structure-activity relationship (SAR) studies systematically explore how changes in the size, shape, and electronic properties of substituents influence a molecule's biological activity.

Research on 1,5-oxaza spiroquinones with a spiro[5.5]undeca ring system demonstrated that late-stage modifications of the scaffold significantly enhanced its potency and selectivity as a kinase inhibitor. nih.gov The study considered the steric and electronic effects of different substituents and their positions on an N-aryl group. For example, introducing various groups at the meta and para positions of the N-benzene ring led to a range of inhibitory activities against the GSK-3β kinase. nih.gov These findings highlight how subtle changes to the periphery of the spiro scaffold can fine-tune its interaction with a biological target.

Similarly, a study of 3,9-diazaspiro[5.5]undecane-based compounds as γ-aminobutyric acid type A receptor (GABAAR) antagonists found that structural modifications had a profound impact on binding affinity and selectivity. The replacement of a complex spirocyclic benzamide (B126) with a simpler m-methylphenyl group resulted in a compound with high-nanomolar binding affinity and superior selectivity for specific GABAAR subtypes. nih.gov

The electronic nature of substituents can also directly influence the inherent chemical reactivity of the scaffold. Studies on related electrophilic cyclopropanes showed that their reactivity in SN2 reactions is influenced by substituents on an adjacent phenyl ring, a principle that can be applied to modifications on the spiro[5.5]undecane core. nih.gov Both electron-donating and electron-withdrawing groups can affect the stability of reaction transition states, thereby altering the molecule's reactivity. nih.gov

The following table presents data from a study on substituted 1,5-oxaza spiroquinones, illustrating the impact of N-aryl group modifications on inhibitory activity against GSK-3β kinase.

CompoundSubstituent (R) on N-aryl groupPositionGSK-3β IC₅₀ (µM)
2a-H-1.58
2d-Fmeta0.89
2h-Fpara0.54
2j-Clpara0.07
2k-Brpara0.24
2l-Ipara0.43
2m-OCH₃meta0.66

Data sourced from a study on kinase inhibitors featuring a spiro[5.5]undeca ring system. nih.gov

Designing Spiro[5.5]undecane Scaffolds for Specific Chemical Biology Tools

The unique structural properties of the spiro[5.5]undecane framework make it an attractive scaffold for the design of specialized chemical biology tools. researchgate.net These tools can include high-affinity probes for studying biological pathways, selective inhibitors for target validation, or building blocks for creating complex molecular architectures. The rigidity and defined three-dimensionality of the spiro core are exceptional features for fine-tuning the conformational and physicochemical properties of a molecule. researchgate.netresearchgate.net

One design principle involves using the spiro[5.5]undecane core as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity. By decorating this core with different functional groups, chemists can generate libraries of compounds to screen for specific biological activities. tudublin.ie This approach was exemplified in the discovery of a 1,5-oxaza spiroquinone with anti-inflammatory properties through a strategy called "chemistry-oriented synthesis" (ChOS). nih.gov This initial scaffold was then rationally modified to position it within the kinase inhibitor chemical space, demonstrating a deliberate design process to create a tool for a specific target class. nih.gov

Chemical Applications and Future Research Directions

Spiro[5.5]undecane Derivatives in Ligand Development

The unique conformational constraints of the spiro[5.5]undecane scaffold make it an attractive core for the design of novel ligands with high specificity and affinity for biological targets. The development of derivatives from this scaffold has shown promise in creating potent and selective modulators of various receptors.

One notable area of research involves the synthesis of spiro[5.5]undecane derivatives as ligands for opioid receptors. Certain substituted spirocyclic cyclohexane (B81311) derivatives have demonstrated affinity for both the μ-opioid receptor and the ORL1-receptor. google.com This dual affinity is of significant pharmacological interest for the development of analgesics with potentially improved side-effect profiles compared to traditional opioids. google.com

Furthermore, chiral spiro[5.5]undecane skeletons have been incorporated into the design of new bis(isoxazoline) ligands. These ligands have shown coordinating ability to copper(II) and have been successfully applied in catalyzing conjugate addition reactions, highlighting their potential in asymmetric catalysis. nih.gov The stereochemistry of the spiro core is crucial in these applications, influencing the enantioselectivity of the catalyzed reactions.

The spiro[5.5]undecane motif is also found in various natural products, including some alkaloids, which are known to act as potent nicotinic receptor antagonists. banglajol.info This natural precedent further underscores the value of the spiro[5.5]undecane scaffold in the development of new therapeutic agents.

Table 1: Examples of Spiro[5.5]undecane Derivatives in Ligand Development
Derivative ClassTarget/ApplicationKey Findings
Substituted Spirocyclic Cyclohexanesμ-opioid and ORL1 receptorsDemonstrated dual affinity, suggesting potential for novel analgesics. google.com
Chiral Bis(isoxazoline) LigandsAsymmetric catalysisSuccessfully used in copper-catalyzed conjugate additions. nih.gov
Natural Product AlkaloidsNicotinic receptorsPotent antagonists, providing a basis for new drug design. banglajol.info

Potential in Materials Science and Polymer Chemistry

The rigid and well-defined three-dimensional geometry of the spiro[5.5]undecane scaffold is being explored for the creation of novel materials with unique properties. ontosight.ai In polymer chemistry, the incorporation of such spirocyclic units can influence the physical and chemical characteristics of the resulting polymers.

A significant advancement in this area is the development of photoresponsive spiro-polymers. researchgate.netspringernature.com These materials can alter their optical properties in response to light, making them suitable for applications such as smart surfaces, optical sensors, and information storage. springernature.com For instance, polyspiroannulations have been used to create functional polymers with multisubstituted spiro-segments that exhibit changes in their refractive index upon UV irradiation. researchgate.net This property has been harnessed to modify the resonance wavelengths of microring resonators, demonstrating their potential in integrated silicon photonics. researchgate.net

The inclusion of spiro compounds, such as spirooxazines and spiropyrans, into polymer matrices is another area of active research. researchgate.netnih.gov These photochromic materials exhibit reversible changes in their optical properties upon irradiation and have been commercialized in applications like ophthalmic lenses. researchgate.net The polymer matrix can influence the photochromic behavior of the embedded spiro compounds. researchgate.net

Table 2: Applications of Spiro[5.5]undecane Scaffolds in Materials Science
Material TypeKey PropertyPotential Application
Photoresponsive Spiro-PolymersPhoto-induced change in refractive index. researchgate.netPhotopatterning, silicon photonics. researchgate.netspringernature.com
Spirooxazine-Doped PolymersPhotochromism. researchgate.netOphthalmic lenses, smart windows. researchgate.net

Advancements in Chemical Biology Tool Development Based on Spiro[5.5]undecane Scaffolds

While the development of specific chemical biology tools based on the spiro[5.5]undecane scaffold is an emerging area, the inherent biological activities of its derivatives suggest significant potential. The rigid framework can be functionalized to create probes for studying biological processes or as scaffolds for combinatorial libraries in drug discovery.

The diverse biological applications of spiro compounds, including antitumor, antimicrobial, and antineuroinflammatory activities, provide a foundation for the development of targeted chemical probes. researchgate.net By attaching reporter groups such as fluorophores or affinity tags to a spiro[5.5]undecane core with known bioactivity, researchers could create tools to visualize and study specific biological pathways or protein-ligand interactions.

The carboxylic acid functionality of Spiro[5.5]undecane-2-carboxylic acid is particularly well-suited for this purpose. It provides a convenient handle for conjugation to other molecules, such as amino acids, peptides, or fluorescent dyes, through standard amide bond formation chemistries. This could facilitate the creation of customized molecular probes for a variety of biological investigations.

Emerging Methodologies in Spiro[5.5]undecane Synthesis

The growing interest in spiro[5.5]undecane derivatives has spurred the development of novel and efficient synthetic methodologies. These methods aim to provide access to a wide range of substituted and stereochemically defined spirocycles.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly enhance the efficiency of synthesizing spiro[5.5]undecane derivatives, leading to higher yields and shorter reaction times compared to conventional methods. dergipark.org.trresearchgate.net This technique is particularly valuable for the rapid generation of compound libraries for screening purposes.

Lewis Acid Catalysis: Lewis acid-catalyzed reactions, such as the Michael reaction between dimedone and diarylideneacetones, have been employed for the one-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones. banglajol.inforesearchgate.net This approach offers a convenient route to functionalized spirocyclic systems.

Biocatalysis: A novel enzymatic protocol using D-aminoacylase has been developed for the stereoselective synthesis of (hetero)spiro[5.5]undecane derivatives through a [5+1] double Michael addition. researchgate.net This biocatalytic method is noteworthy for producing predominantly the cis isomers. researchgate.net

Asymmetric Synthesis: The development of asymmetric routes to spiro[5.5]undecane derivatives is crucial for accessing enantiomerically pure compounds for applications in ligand development and medicinal chemistry. Various strategies for the asymmetric synthesis of these scaffolds have been reported, including organocatalytic three-component reactions.

Table 3: Comparison of Synthetic Methodologies for Spiro[5.5]undecane Derivatives
MethodologyKey FeaturesAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. dergipark.org.trReduced reaction times, improved yields. dergipark.org.tr
Lewis Acid CatalysisOne-pot synthesis via Michael addition. banglajol.infoConvenient and efficient for certain derivatives. banglajol.info
BiocatalysisEnzyme-catalyzed stereoselective synthesis. researchgate.netHigh stereoselectivity, environmentally friendly. researchgate.net
Asymmetric SynthesisOrganocatalysis, use of chiral auxiliaries.Access to enantiomerically pure compounds.

Future Perspectives in this compound Research

The future of research on this compound and its derivatives is promising, with potential for significant contributions to medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry, the focus will likely be on leveraging the spiro[5.5]undecane scaffold to design and synthesize novel drug candidates with enhanced efficacy and selectivity. dergipark.org.tr The carboxylic acid group of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives, including amides and esters, which can be screened for various biological activities. Further exploration of their potential as anticancer agents is also warranted, given the promising in vitro results of some derivatives. dergipark.org.tr

In materials science, the development of new polymers and functional materials incorporating the spiro[5.5]undecane framework will continue to be an active area of research. The unique photophysical properties of spiro-polymers suggest that further investigation into their structure-property relationships could lead to the design of materials with tailored optical and electronic properties for advanced applications.

The development of sophisticated chemical biology tools based on the spiro[5.5]undecane scaffold is another exciting future direction. The synthesis of fluorescently labeled or biotinylated derivatives of this compound could provide valuable probes for studying cellular processes and for target identification and validation in drug discovery.

Finally, the continued development of efficient and stereoselective synthetic methods will be crucial for unlocking the full potential of this class of compounds. Advances in catalysis and green chemistry will enable the synthesis of a greater diversity of spiro[5.5]undecane derivatives in a more sustainable manner.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.